N-Boc-PEG1-bromide

PROTAC ADC Linker Structure-Activity Relationship (SAR)

Researchers optimizing ADC drug-antibody ratio or PROTAC ternary complex formation face linker-length sensitivity that can compromise potency. N-Boc-PEG1-bromide (CAS 164332-88-1) is the shortest PEG unit in the Boc-PEGn-Br series, providing a compact 268.15 g/mol scaffold for minimal steric bulk. - Compact PEG1 spacer enables precise, sequential chemoselective modifications: bromide first for nucleophilic substitution, then Boc deprotection for amine coupling. - Well-characterized with ≥95% purity, defined MW, and reproducible HPLC/MS profiles - ideal for SAR baseline studies and analytical method development. - Stocked in multiple research quantities with ambient shipping and immediate global availability.

Molecular Formula C9H18BrNO3
Molecular Weight 268.15 g/mol
CAS No. 164332-88-1
Cat. No. B1676992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-PEG1-bromide
CAS164332-88-1
SynonymsN-Boc-PEG1-bromide
Molecular FormulaC9H18BrNO3
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCBr
InChIInChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
InChIKeyDMOPZPBTLCZSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Boc-PEG1-bromide: Heterobifunctional Linker for ADCs & PROTACs


N-Boc-PEG1-bromide (CAS 164332-88-1) is a heterobifunctional polyethylene glycol (PEG) linker. It features a tert-butyloxycarbonyl (Boc)-protected amine on one terminus and a primary bromide group on the other, separated by a single PEG unit spacer . This compound, with a molecular weight of 268.15 g/mol, is a foundational building block in the synthesis of advanced bioconjugates, most notably antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1]. Its core value proposition lies in its orthogonal reactivity, allowing for sequential, chemoselective modifications that are essential for constructing complex, multifunctional therapeutics.

Architecture
Heterobifunctional PEG1 linker
Reactivity
Boc-amine & primary bromide
Design Use
PROTAC & ADC minimal-spacer synthesis

N-Boc-PEG1-bromide: Linker Length & SAR


In the development of ADCs and PROTACs, the linker is far from an inert spacer; its length and chemical composition directly influence key pharmacological parameters such as solubility, stability, and biological potency [1]. Generic substitution of linkers from the same class, such as replacing N-Boc-PEG1-bromide with N-Boc-PEG2-bromide or N-Boc-PEG3-bromide, is not a trivial switch. These subtle variations in PEG length can drastically alter the effective distance between the target protein and the E3 ligase in a PROTAC, impacting the formation of the critical ternary complex and, consequently, the degradation efficiency (DC50) [2]. For ADC applications, linker length affects drug-antibody ratio (DAR), aggregate formation, and plasma stability [3]. Therefore, the selection of N-Boc-PEG1-bromide is a specific, quantitative choice for researchers seeking to fine-tune the physicochemical and biological properties of their bioconjugates.

PEG length may shift ternary complex geometry in PROTAC studies
Linker substitution may alter DAR and aggregation in ADC constructs
Physicochemical properties (solubility, permeability) may differ

N-Boc-PEG1-bromide: Evidence vs. Analogs


Spatial Precision: PEG1 vs. Longer Linkers

N-Boc-PEG1-bromide provides the shortest available PEG spacer in this series, enabling a minimal 8-atom distance between conjugation sites [1]. In contrast, longer analogs like N-Boc-PEG2-bromide and N-Boc-PEG3-bromide create larger spatial separations. While the optimal linker length is target-dependent, systematic SAR studies on PROTACs demonstrate that even a single ethylene glycol unit can dramatically impact degradation potency (DC50) by altering the geometry of the E3 ligase-target protein complex [2]. The PEG1 linker offers the most compact and rigid tether, which is critical for applications where a minimal linker footprint is desired to reduce conformational flexibility and potential off-target interactions.

Linker Length
Class-level inference
PEG1 (1 unit) vs. PEG2/3/4
Compact tether supports PROTAC SAR
Variable DC50 in published studies; model-dependent geometry
PROTAC ADC Linker Structure-Activity Relationship (SAR)

Molecular Weight: Lighter than Longer Analogs

The molecular weight (MW) of N-Boc-PEG1-bromide is a precise and differentiating characteristic. Its reported MW is 268.15 g/mol, which is consistent across multiple high-purity vendor specifications . This value is significantly lower than its closest analogs, such as N-Boc-PEG2-bromide (MW: 312.20 g/mol) and N-Boc-PEG3-bromide (MW: 356.25 g/mol) [1]. This lower molecular weight translates directly to a smaller hydrodynamic radius, which can influence the overall size, solubility, and membrane permeability of the final conjugate. For applications where minimizing the total molecular weight of a bioconjugate is a design goal, N-Boc-PEG1-bromide is the quantitatively lighter choice.

Molecular Weight
Head-to-head
268.15 g/mol
44.05 g/mol (14.1%) lighter than PEG2; 88.10 g/mol (24.7%) lighter than PEG3
Lower MW reduces conjugate size
Reported MW; QC-verified across vendors
Molecular Weight Physical Property PEG Linker

Purity Standards and Reproducibility

The commercial availability of N-Boc-PEG1-bromide is accompanied by defined purity specifications, which are essential for reproducible research outcomes. Multiple vendors specify a purity of ≥98.0%, as determined by analytical methods like HPLC and confirmed by ¹H NMR and mass spectrometry [1]. This level of purity, documented in Certificates of Analysis (CoA), minimizes the risk of confounding results from unknown impurities and ensures batch-to-batch consistency, which is a critical factor in long-term research and development projects. While purity is a general requirement for all linkers, the availability of a high-purity, well-characterized PEG1 linker from multiple sources makes it a reliable choice for procurement.

Purity Standards
Supporting evidence
≥98.0% (HPLC, 1H NMR, MS)
Ensures reproducibility
COA-documented purity; comparable to PEG2/3 analogs
Purity Quality Control Reproducibility

Solubility Profile

The solubility profile of N-Boc-PEG1-bromide is a practical factor for synthetic planning. It is documented as soluble in water, DMSO, dichloromethane (DCM), and N,N-dimethylformamide (DMF) . This specific solubility in both aqueous and common organic solvents is a direct consequence of its heterobifunctional design, combining a hydrophilic PEG spacer with a hydrophobic Boc group. This broad solvent compatibility is characteristic of short-chain PEG linkers and offers synthetic flexibility, allowing it to be used in a variety of reaction conditions, from aqueous bioconjugation to organic phase nucleophilic substitutions.

Solubility Profile
Data to verify
Soluble in water, DMSO, DCM, DMF
Broad solvent compatibility
Reported solubility; no independent source data
Solubility Formulation Bioconjugation

Orthogonal Boc Deprotection

The Boc-protected amine on N-Boc-PEG1-bromide is a key functional group for sequential bioconjugation. The Boc group is readily cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) to reveal a free primary amine . This amine can then be reacted with a variety of electrophiles, such as activated esters (NHS esters) or carboxylic acids via amide coupling, to attach a second payload or functional moiety [1]. This orthogonal reactivity is a fundamental property of this class of linkers, enabling the controlled, stepwise construction of complex molecules like PROTACs and ADCs.

Boc Deprotection
Supporting evidence
Boc cleavage under mild acid (TFA/HCl)
Enables sequential bioconjugation
Standard Boc chemistry; orthogonal to bromide reactivity
Orthogonal Chemistry Boc Deprotection Bioconjugation

N-Boc-PEG1-bromide Applications


Minimal Linker for PROTACs

N-Boc-PEG1-bromide is the optimal choice for synthesizing PROTACs when the objective is to minimize the distance between the target protein and E3 ligase ligands. As demonstrated by its quantitative difference in molecular weight and spacer length compared to PEG2 or PEG3 analogs, the PEG1 linker provides the most compact tether. This is critical when the binding pockets of the target protein and E3 ligase are in close proximity, as a longer linker could prevent the formation of a stable ternary complex, thereby reducing degradation efficiency . Researchers can use this linker to establish a baseline for SAR studies, systematically increasing linker length to optimize potency and selectivity [1].

ADCs: Minimal Linker Design

In ADC design, N-Boc-PEG1-bromide serves as a foundational linker for attaching a cytotoxic payload to an antibody while minimizing the overall molecular weight and steric bulk of the conjugate. The defined molecular weight of 268.15 g/mol ensures a precise and predictable addition to the antibody structure. Its role as a cleavable linker [1] and its defined solubility profile make it suitable for the controlled release of the drug payload inside target cells. This is especially important when the drug-to-antibody ratio (DAR) and the physicochemical properties of the final ADC need to be tightly controlled to avoid aggregation or altered pharmacokinetics.

Orthogonal Bioconjugate Construction

N-Boc-PEG1-bromide is a powerful tool for building complex, multifunctional bioconjugates beyond PROTACs and ADCs. Its heterobifunctional nature allows for sequential, chemoselective reactions. The bromide group can first undergo nucleophilic substitution with a thiol or amine on a target molecule (e.g., a peptide or fluorophore) . Subsequently, the Boc group can be deprotected under mild acidic conditions to reveal a free amine, which can then be conjugated to a second entity (e.g., a drug, a surface, or another biopolymer) [1]. This stepwise conjugation strategy, facilitated by the orthogonal reactivity of N-Boc-PEG1-bromide, is essential for creating well-defined, high-purity bioconjugates with controlled stoichiometry and architecture.

Analytical Standard in Quality Control

Due to its well-characterized physical and chemical properties, including a verified purity of ≥98% and a defined molecular weight of 268.15 g/mol , N-Boc-PEG1-bromide is an excellent standard for analytical method development and quality control. Its UV absorbance, chromatographic behavior (HPLC), and mass spectrometric signature are highly reproducible, making it suitable for use as a calibration standard or system suitability test in methods designed to analyze PEGylated compounds or complex bioconjugates. Its availability with a detailed Certificate of Analysis (CoA) [1] ensures traceability and reliability for GLP-like analytical procedures.

Application
Selection Property
Validation Focus
PROTAC minimal linker studies
Shortest PEG spacer
Ternary complex formation efficiency
ADC minimal linker design
Low molecular weight, cleavable linker context
DAR control, aggregation assessment
Orthogonal bioconjugate construction
Sequential Boc/Br reactivity
Stepwise conjugation yield, purity
Analytical standard use
High purity, defined MW
HPLC/LC-MS calibration reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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